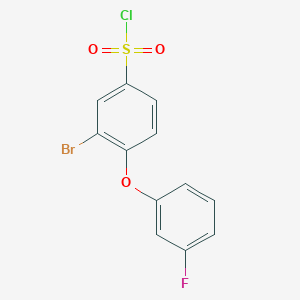

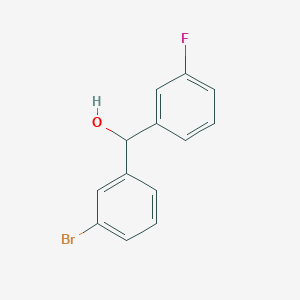

3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride

Overview

Description

“3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1284177-46-3 . It has a molecular weight of 365.61 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7BrClFO3S/c13-11-7-10 (19 (14,16)17)4-5-12 (11)18-9-3-1-2-8 (15)6-9/h1-7H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 365.61 . It is a powder and is stored at 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications

Synthesis of Sulfonyl Fluorides : A study by Leng and Qin (2018) discusses the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which has potential applications in regioselective synthesis of functionalized isoxazoles with sulfonyl fluoride moieties, showcasing the utility of bromo-sulfonyl compounds in creating complex chemical structures (Leng & Qin, 2018).

Conversion to o-Quinodimethanes : Research by Lenihan and Shechter (1999) explores the use of a related compound, o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone, for the synthesis and cycloaddition of substituted o-quinodimethanes, illustrating the role of sulfonyl chlorides in organic synthesis (Lenihan & Shechter, 1999).

Precursor to Biologically Active Compounds : Khan et al. (2010) mention the synthesis of N-(4-Hydroxyphenyl)benzenesulfonamide from benzene sulfonyl chloride, highlighting its importance as a precursor to sulfur-containing heterocyclic compounds with potential biological activity (Khan et al., 2010).

Facile Synthesis of Sulfonyl Chlorides : A study by Kim, Ko, and Kim (1992) discusses a method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides, demonstrating the versatility of these compounds in chemical synthesis (Kim, Ko, & Kim, 1992).

Alkaline Fusion Reactions : Furukawa and Ōae (1968) investigated the alkaline fusion of halodiphenyl sulfone, providing insights into the chemical behavior of sulfones under basic conditions (Furukawa & Ōae, 1968).

Development of Hyperbranched Polymers : Himmelberg and Fossum (2005) developed a route to hyperbranched poly(arylene ether sulfone)s using a related compound, demonstrating the applicability of sulfonyl chlorides in polymer chemistry (Himmelberg & Fossum, 2005).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively . These reactions are often used in the synthesis of various pharmaceuticals and dyes .

Mode of Action

The mode of action of 3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride is likely through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic at the sulfur atom, allowing them to react with nucleophiles such as amines and alcohols . The chlorine atom is displaced in these reactions, leading to the formation of sulfonamides and sulfonic esters .

Biochemical Pathways

For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, disrupting the synthesis of folic acid in bacteria and leading to their death .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .

Result of Action

The products of its reactions with amines and alcohols, namely sulfonamides and sulfonic esters, can have various effects depending on their specific structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with the compound .

Properties

IUPAC Name |

3-bromo-4-(3-fluorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClFO3S/c13-11-7-10(19(14,16)17)4-5-12(11)18-9-3-1-2-8(15)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVUFYFKNDYRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1443381.png)

![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)